Cas no 1900-85-2 (Phenyl 4-methylbenzoate)

Phenyl 4-methylbenzoate structure
Phenyl 4-methylbenzoate structure
Product Name:Phenyl 4-methylbenzoate
CAS No:1900-85-2
MF:C14H12O2
MW:212.243884086609
CID:1383820
PubChem ID:219444
Update Time:2025-04-20

Phenyl 4-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Phenyl 4-methylbenzoate
    • NSC789
    • 4-methylbenzoic acid phenyl ester
    • phenyl p-methylbenzoate
    • Benzoic acid, 4-methyl-, phenyl ester
    • p-methylbenzoic acid phenyl ester
    • 4-Methylbenzoesaeure-phenylester
    • p-Toluic acid, phenyl ester
    • 4-Methylbenzoesaeurephenylester
    • SureCN104409
    • CTK0I0599
    • AC1Q61KE
    • AC1L56QO
    • phenyl p-toluate
    • NSC789; 4-methylbenzoic acid phenyl ester; phenyl p-methylbenzoate; Benzoic acid, 4-methyl-, phenyl ester; p-methylbenzoic acid phenyl ester; 4-Methylbenzoesaeure-phenylester; p-Toluic acid, phenyl ester; 4-Methylbenzoesaeurephenylester; SureCN104409; CTK0I0599; AC1Q61KE; AC1L56QO; phenyl p-toluate;
    • p-Toluylic acid, phenyl ester
    • Phenyl 4-methylbenzoate #
    • AKOS002710456
    • DTXSID70277085
    • 1900-85-2
    • SCHEMBL104409
    • NSC-789
    • AE-848/01028010
    • Inchi: 1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3
    • InChI Key: WOHDXQQIBRMRFA-UHFFFAOYSA-N
    • SMILES: CC1C=CC(C(OC2C=CC=CC=2)=O)=CC=1

Computed Properties

  • Exact Mass: 212.08376
  • Monoisotopic Mass: 212.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.122
  • Boiling Point: 342.7°C at 760 mmHg
  • Flash Point: 142.4°C
  • Refractive Index: 1.577
  • PSA: 26.3
  • LogP: 3.21420
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